molecular formula C7H3I2NO B12859231 2,4-Diiodobenzo[d]oxazole

2,4-Diiodobenzo[d]oxazole

Cat. No.: B12859231
M. Wt: 370.91 g/mol
InChI Key: HXOIBWDZTXHUCH-UHFFFAOYSA-N
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Description

2,4-Diiodobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with iodine atoms at the 2 and 4 positions. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with diiodobenzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and green chemistry approaches are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like manganese dioxide (MnO2) or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,4-Diiodobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diiodobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s binding affinity and specificity towards certain molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    Benzoxazole: The parent compound without iodine substitution.

    2-Iodobenzo[d]oxazole: A mono-iodinated derivative.

    4-Iodobenzo[d]oxazole: Another mono-iodinated derivative.

    2,4-Dichlorobenzo[d]oxazole: A similar compound with chlorine atoms instead of iodine.

Uniqueness: 2,4-Diiodobenzo[d]oxazole is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can enhance the compound’s electron density, making it more reactive in certain chemical reactions. Additionally, the compound’s ability to form strong interactions with biological targets makes it a valuable scaffold in drug design .

Properties

Molecular Formula

C7H3I2NO

Molecular Weight

370.91 g/mol

IUPAC Name

2,4-diiodo-1,3-benzoxazole

InChI

InChI=1S/C7H3I2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

HXOIBWDZTXHUCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)I

Origin of Product

United States

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